

In-Depth Technical Guide to TPU-0037A: A Novel Anti-MRSA Antibiotic

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037A is a novel polyketide antibiotic and a congener of lydicamycin, demonstrating potent activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). Isolated from the marine bacterium Streptomyces platensis TP-A0598, this complex natural product presents a promising scaffold for the development of new antibacterial agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and proposed mechanism of action of **TPU-0037A**. Detailed experimental protocols for its isolation and antimicrobial susceptibility testing are also presented, alongside a visualization of its biosynthetic pathway.

Chemical Structure and Physicochemical Properties

TPU-0037A, also known as 30-demethyl-lydicamycin, is a complex macrocyclic polyketide. Its structure is characterized by a polyhydroxylated and polymethylated carbon chain, a tetramic acid moiety, and a pyrrolidine ring.



Property	Value	Reference
Chemical Formula	C46H72N4O10	[1][2]
Molecular Weight	841.08 g/mol	[1][2]
CAS Number	485815-59-6	[1][2]
Formal Name	(+)-2-[21-[1-[(2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5,6-dihydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide	[2]
Appearance	Colorless film	[3]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Poorly soluble in water.	[3]
Storage	Store at -20°C for long-term stability.	[3]
Purity	>95% by HPLC	[3]
SMILES	OC(C/C=C/C(O)C/C=C/C(O)C(C)/C=C/C(O)C/C=C(C)/C(O)C(CCC1C(C)=CC(C(O)C(O)CC2)C2C1(C)C(C3=C(O)CNC3=O) =O)C)CC4N(C(N)=N)CCC4	[2]
InChI	InChI=1S/C46H72N4O10/c1- 26(37(54)13-7-11-31(51)10-6- 12-33(53)24-30-9-8-22- 50(30)45(47)48)14-17- 32(52)18-15- 27(2)41(57)28(3)16-19-35-	[2]



29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-58H,8-9,11-12,16,18-22,24-25H2,1-5H3, (H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+

Biological Activity

TPU-0037A exhibits selective and potent antibacterial activity against a range of Gram-positive bacteria.[4] It is notably effective against MRSA, a major cause of hospital-acquired and community-acquired infections.[4] In contrast, it shows no significant activity against Gramnegative bacteria.[4]

Organism	MIC (μg/mL)	Reference
Methicillin-resistant S. aureus (MRSA)	1.56 - 12.5	[4]
Bacillus subtilis	1.56 - 12.5	[4]
Micrococcus luteus	1.56 - 12.5	[4]
Escherichia coli	>50	[4]
Proteus mirabilis	>50	[4]
Proteus vulgaris	>50	[4]
Pseudomonas aeruginosa	>50	[4]

Experimental Protocols Isolation and Purification of TPU-0037A from Streptomyces platensis TP-A0598

Foundational & Exploratory





The following protocol is based on the methods described for the isolation of lydicamycin congeners.[1]

1. Fermentation:

- Producing Strain:Streptomyces platensis TP-A0598, isolated from a seawater sample from Toyama Bay, Japan.[1]
- Culture Medium: A suitable production medium for Streptomyces, such as ISP2 broth, is used.[5] For enhanced production of secondary metabolites, a semi-defined medium like PM5 can be optimized.[6]
- Incubation: The culture is incubated at 28-30°C for 7 days with shaking at 180-200 rpm to ensure adequate aeration.[5]

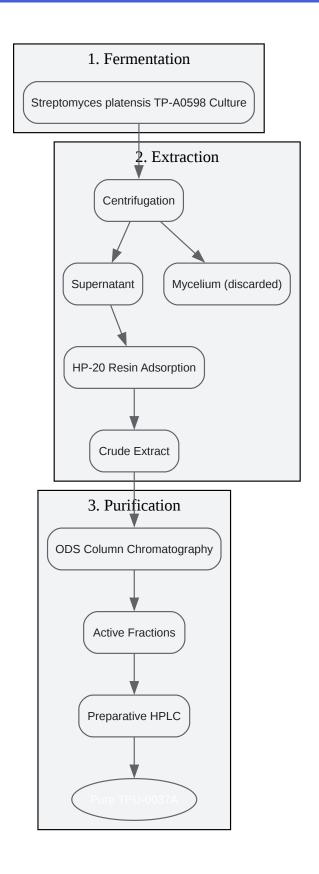
2. Extraction:

- The fermentation broth is centrifuged to separate the mycelium from the supernatant.
- The supernatant is passed through an HP-20 resin column to adsorb the active compounds.
- The resin is washed with water and then eluted with methanol or acetone.
- The organic solvent is evaporated under reduced pressure to yield a crude extract.

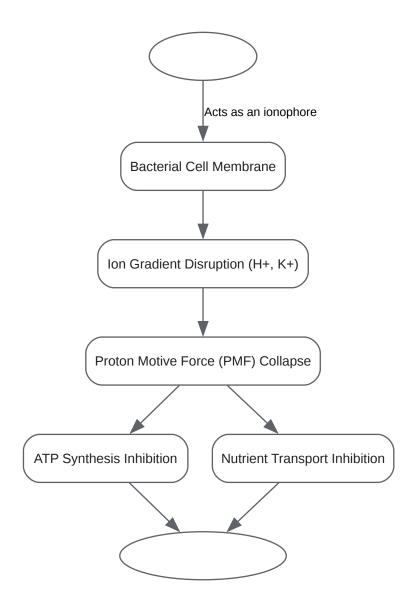
3. Purification:

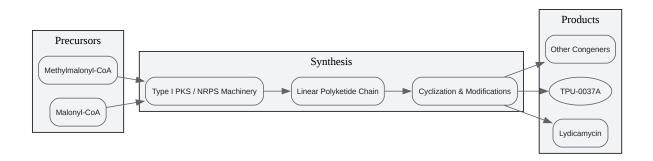
- Step 1: ODS Column Chromatography: The crude extract is subjected to open-column chromatography on an ODS (octadecylsilane) resin. A stepwise gradient of methanol in water is used for elution.
- Step 2: Preparative HPLC: Fractions showing anti-MRSA activity are pooled and further
 purified by preparative high-performance liquid chromatography (HPLC) on an ODS column.
 An isocratic or gradient elution with a suitable solvent system (e.g., acetonitrile-water or
 methanol-water) is employed to isolate pure TPU-0037A.[1]











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